molecular formula C13H16O4 B12646985 3-(Butoxy-2-hydroxyphenyl)acrylic acid CAS No. 94248-08-5

3-(Butoxy-2-hydroxyphenyl)acrylic acid

Cat. No.: B12646985
CAS No.: 94248-08-5
M. Wt: 236.26 g/mol
InChI Key: CJSJEUGOFYDQOU-BQYQJAHWSA-N
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Description

3-(Butoxy-2-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of acrylic acid, featuring a butoxy group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butoxy-2-hydroxyphenyl)acrylic acid typically involves the reaction of 2-hydroxy-3-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Butoxy-2-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Can be reduced to form dihydro derivatives.

    Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

3-(Butoxy-2-hydroxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butoxy-2-hydroxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can undergo conjugate addition reactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy-2-hydroxyphenyl)acrylic acid
  • 3-(Ethoxy-2-hydroxyphenyl)acrylic acid
  • 3-(Propoxy-2-hydroxyphenyl)acrylic acid

Uniqueness

3-(Butoxy-2-hydroxyphenyl)acrylic acid is unique due to the presence of the butoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

94248-08-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(E)-3-(3-butoxy-2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O4/c1-2-3-9-17-11-6-4-5-10(13(11)16)7-8-12(14)15/h4-8,16H,2-3,9H2,1H3,(H,14,15)/b8-7+

InChI Key

CJSJEUGOFYDQOU-BQYQJAHWSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1O)/C=C/C(=O)O

Canonical SMILES

CCCCOC1=CC=CC(=C1O)C=CC(=O)O

Origin of Product

United States

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